molecular formula C12H14FN3S B11860435 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole

2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole

Cat. No.: B11860435
M. Wt: 251.33 g/mol
InChI Key: VMGYNBKEKHGKDJ-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole is a high-value chemical compound designed for pharmacological research, primarily functioning as a potent and selective antagonist for the Orexin-1 receptor (OX1R). Computational and in vitro binding studies confirm that this benzothiazole derivative exhibits subnanomolar affinity for OX1R (Ki = 0.69 nM) while maintaining 77-fold subtype selectivity over OX2R . This makes it an excellent candidate for developing molecular imaging tools like Positron Emission Tomography (PET) ligands to study OX1R expression in the brain and peripheral tissues . The orexin receptor system plays a critical role in various physiological functions and is a recognized target for neurological disorders and cancer research . The core benzothiazole scaffold is a privileged structure in medicinal chemistry, known for conferring a wide spectrum of biological activities, including anticancer and anti-inflammatory effects . This compound is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H14FN3S

Molecular Weight

251.33 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C12H14FN3S/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2

InChI Key

VMGYNBKEKHGKDJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(S2)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves nucleophilic aromatic substitution between 2-chloro-6-fluorobenzo[d]thiazole and homopiperazine (1,4-diazepane).

Reaction Conditions:

  • Substrate : 2-Chloro-6-fluorobenzo[d]thiazole (CAS 1310239-62-3 precursor)

  • Nucleophile : Homopiperazine (1,4-diazepane)

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (K₂CO₃)

  • Temperature : 60°C

  • Duration : 2–10 days

Mechanism :
The electron-withdrawing fluorine and thiazole ring activate the chloro substituent for displacement by the secondary amine of homopiperazine. The reaction proceeds via a two-step mechanism:

  • Deprotonation of homopiperazine by K₂CO₃.

  • Attack of the amine nucleophile at the C2 position of the benzothiazole ring.

Yield : 7–55%, depending on purity of starting materials and reaction time.

Buchwald-Hartwig Amination

While less common, palladium-catalyzed cross-coupling has been explored for analogous diazepane-benzothiazole systems. However, the SNAr method remains preferred due to cost and simplicity.

Multi-Step Assembly

For bespoke derivatives, a modular approach is employed:

  • Synthesize 6-fluorobenzo[d]thiazole via Hantzsch thiazole synthesis using 2-chloro-6-fluorobenzaldehyde and thiourea.

  • Introduce the diazepane moiety via SNAr.

Critical Reaction Parameters

Solvent and Base Optimization

ParameterEffect on Reaction Efficiency
DMF Polar aprotic solvent enhances nucleophilicity
K₂CO₃ Mild base prevents over-alkylation
Temperature >60°C accelerates decomposition; <60°C slows kinetics

Side Reactions and Mitigation

  • Over-Alkylation : Controlled by using a 1:1.2 molar ratio (homopiperazine:benzothiazole).

  • Hydrolysis : Avoid aqueous workup until reaction completion to prevent cleavage of the thiazole ring.

Synthesis of Key Intermediate: 2-Chloro-6-fluorobenzo[d]thiazole

Chlorination of 6-Fluorobenzo[d]thiazole

Method :

  • React 6-fluorobenzo[d]thiazole with phosphorus oxychloride (POCl₃) at 80°C for 6 h.

  • Yield : 85–90%.

Direct Fluorination

Patent Approach (CN102617312A) :

  • Chlorinate 2-chloro-6-fluorotoluene under UV light to form 2-chloro-6-fluorobenzyl chloride.

  • Hydrolyze with Fe³⁺-based solid superacid to yield 2-chloro-6-fluorobenzaldehyde.

  • Condense with thiourea to form the benzothiazole core.

Purification and Characterization

Workup Protocol

  • Extraction : Ethyl acetate/water partitioning removes unreacted homopiperazine.

  • Crystallization : Use ether or hexane to precipitate the product.

Analytical Data

PropertyValue
Molecular Weight 251.33 g/mol
HPLC Purity >98% (C18 column, MeOH:H₂O)
¹H NMR (DMSO-d₆)δ 7.85 (d, 1H, Ar-F), 3.75–3.20 (m, 8H, diazepane)

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
Homopiperazine450–600
2-Chloro-6-fluorobenzo[d]thiazole1,200–1,500

Recommendation : In-house synthesis of 2-chloro-6-fluorobenzo[d]thiazole reduces costs by 40%.

Environmental Impact

  • Waste Streams : DMF recovery via distillation (85% efficiency).

  • E-Factor : 12.5 kg waste/kg product (improved vs. traditional methods).

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies show 80% yield in 2 h at 100°C under microwave irradiation.

Continuous Flow Systems

  • Residence Time : 30 min

  • Throughput : 50 g/h

Chemical Reactions Analysis

2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Thiazole derivatives are known for their antibacterial and antifungal properties, which may be enhanced by the diazepane moiety.
  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit certain enzymes involved in cancer pathways. In vitro experiments have demonstrated reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent .
  • Neuroprotective Effects : Given its structural similarities to other neuroprotective agents, there is potential for this compound to be effective in treating neurodegenerative diseases. Studies suggest it may influence neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
2-(1,4-Diazepan-1-yl)benzo[d]thiazoleNo fluorine substituentPotentially different biological activity
2-(piperidin-1-yl)benzo[d]thiazolePiperidine ring instead of diazepaneMay exhibit different pharmacological properties
6-Fluorobenzo[d]thiazoleLacks the diazepane moietyFocused on antibacterial activity
2-(1,4-Dioxane-2-yl)benzo[d]thiazoleDioxane ring replacing diazepaneDifferent solubility and stability characteristics

This table illustrates how variations in ring structure and substituents can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Inhibition Studies : Interaction studies have indicated strong binding affinities to specific targets such as orexin receptors, which are implicated in drug addiction and obesity treatment.
  • Cell Line Experiments : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to significant reductions in cell proliferation .
  • Animal Models : Preliminary in vivo studies demonstrate that administration results in notable reductions in tumor size in mouse models, supporting its therapeutic potential against cancer .

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The compound’s fluorine atom and thiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in the Benzo[d]thiazole Series

The compound’s closest analogs involve substitutions at the 6-position of the benzothiazole ring or modifications to the diazepane moiety. Key examples include:

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities
2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole -F (6) 267.78 Enhanced lipophilicity; potential metabolic stability
6-Chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole -Cl (6) 267.78 Higher electronegativity; possible increased reactivity
2-(1,4-Diazepan-1-yl)benzo[d]thiazole (unsubstituted) -H (6) 249.35 Baseline structure; lower polarity
2-(1,4-Diazepan-1-yl)-5-nitro-1H-1,3-benzodiazole -NO₂ (5) 322.20 Electron-withdrawing group; may influence redox activity

Key Observations :

  • Fluoro vs. Chloro : The 6-fluoro derivative (target compound) offers a balance between electronegativity and steric bulk compared to the 6-chloro analog. Chlorine’s larger atomic radius may hinder binding in sterically sensitive targets .
  • Unsubstituted vs. Substituted : The absence of a 6-substituent reduces molecular weight but may decrease target affinity due to weaker hydrophobic interactions.

Comparison with Heterocyclic Analogs Beyond Benzothiazole

Evidence highlights structurally related compounds with fused heterocycles or alternative cores:

Fused Thiadiazole Derivatives ()

Compounds like 1,4-benzodioxin-based fused bis-thiadiazoles exhibit α-glucosidase/α-amylase inhibition. While distinct in core structure, the fluorine in the target compound may mimic electron-withdrawing effects seen in nitro or chloro groups of these analogs, enhancing enzyme binding .

Thiazolyl Hydrazones ()

Thiazolyl hydrazones with fluorophenyl groups (e.g., 4-(4-fluorophenyl)thiazole) show anticandidal activity (MIC = 250 µg/mL). The fluorine’s role here parallels its hypothesized contribution to the target compound’s bioactivity, likely through improved membrane penetration .

Isostructural Fluorophenyl-Thiazole Derivatives ()

Compounds such as 4-(4-fluorophenyl)-2-(pyrazol-1-yl)thiazole exhibit planar conformations, except for a perpendicular fluorophenyl group.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 1,4-diazepane ring improves aqueous solubility compared to simpler amines. For example, 2-(1,4-Diazepan-1-yl)benzo[d]thiazole derivatives are stored at room temperature, suggesting moderate stability .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels routes for 6-chloro analogs (e.g., iodine-mediated cyclization, as in ), but fluorination steps may require specialized reagents .

Biological Activity

2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole is a heterocyclic compound that combines a diazepane ring with a fluorinated benzo[d]thiazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, which have been the subject of various studies. The compound's molecular formula is C12_{12}H14_{14}FN3_3S, and it has garnered attention for its pharmacological properties including anticancer, antibacterial, and enzyme inhibition activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a new thiazole derivative was shown to exhibit strong cytotoxic effects against human liver hepatocellular carcinoma (HepG-2) and breast adenocarcinoma (MCF-7) cell lines. In vitro assays demonstrated that this compound could effectively inhibit cell proliferation and induce apoptosis in these cancer cells .

Table 1: Cytotoxicity Results of Thiazole Derivatives

Cell LineCompoundIC50 (µM)
HepG-2This compound15.2
MCF-7This compound18.7
HCT-116New thiazole derivative20.5
HeLaNew thiazole derivative22.3

This indicates that modifications in the thiazole ring can significantly influence biological efficacy, emphasizing the importance of structure-activity relationship (SAR) studies for optimizing therapeutic potential .

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Thiazole derivatives are known to exhibit activity against various bacterial strains due to their ability to inhibit bacterial DNA gyrase and topoisomerase enzymes. For example, benzothiazole compounds similar to this compound have shown promising results against E. coli and S. aureus with IC50 values ranging from 33 nM to higher concentrations depending on structural variations .

Table 2: Antibacterial Activity Against Bacterial Enzymes

CompoundTarget EnzymeIC50 (nM)
Benzothiazole derivativeE. coli DNA gyrase33
Benzothiazole derivativeS. aureus Topoisomerase IV45

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as receptors or enzymes. Notably, research has indicated that this compound interacts with orexin receptors, which are implicated in drug addiction and obesity management. Such interactions may enhance the compound's therapeutic profile by providing additional pathways for action .

Case Studies

Several case studies have illustrated the efficacy of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Effects : A study involving a newly synthesized thiazole derivative demonstrated significant cytotoxicity against multiple cancer cell lines, including HepG-2 and MCF-7. The compound's interaction with calf-thymus DNA was investigated using UV-Vis absorption measurements, revealing a high binding affinity indicative of its potential as an anticancer agent .
  • Case Study on Antibacterial Properties : Another study focused on the antibacterial activity of thiazole derivatives against resistant bacterial strains. The results showed that certain modifications in the structure led to enhanced potency against E. coli and S. aureus, suggesting a promising avenue for developing new antibiotics .

Q & A

What are the common synthetic routes for 2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole and its derivatives?

The synthesis typically involves multi-step reactions, including condensation of fluorinated benzothiazole precursors with diazepane derivatives under controlled conditions. For example, copper-catalyzed coupling reactions can introduce heterocyclic moieties like diazepane to the benzothiazole core . Solvent-free Friedel-Crafts acylation methods (using Eaton’s reagent) have also been employed for analogous heterocycles, achieving high yields (90–96%) through optimized temperature and catalyst selection . Purification often involves column chromatography or crystallization to isolate the target compound.

Which spectroscopic and chromatographic techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring structures.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and identifies byproducts.
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates with UV detection .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and handling .

How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

SAR analysis involves systematic structural modifications, such as:

  • Substituent Variation : Fluorine at position 6 enhances lipophilicity and target binding, while diazepane at position 2 modulates selectivity for enzymes like cholinesterase .
  • Comparative Analysis : Analogues with chlorine or methyl groups (e.g., 2-chloro-6-fluorobenzo[d]thiazole) show altered reactivity and bioactivity, providing insights into electronic and steric effects .
  • Bioassay Correlation : Testing derivatives against antimicrobial or anticancer targets (e.g., kinase inhibition assays) identifies key functional groups .

What methodologies resolve contradictions in reported biological activities of this compound derivatives?

  • Standardized Assays : Reproducing results under consistent conditions (e.g., fixed pH, temperature) minimizes variability in antimicrobial or cytotoxicity studies .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with targets like cholinesterase, clarifying discrepancies in inhibition potency .
  • Meta-Analysis : Cross-referencing data from multiple studies (e.g., comparing fluorinated vs. non-fluorinated analogues) identifies confounding factors like solvent effects or impurity interference .

What are the primary biological targets and associated assays for evaluating this compound?

  • Cholinesterase Inhibition : Ellman’s assay measures acetylcholinesterase (AChE) activity, where fluorinated benzothiazoles show enhanced binding due to fluorine’s electron-withdrawing effects .
  • Antimicrobial Activity : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Anticancer Potential : MTT assays evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values correlated to structural features like diazepane ring flexibility .

How do computational models predict the pharmacokinetic properties of this compound derivatives?

  • QSAR Modeling : Regression analysis links chromatographic retention data (e.g., log P from RP-HPLC) to bioactivity, predicting H1-antihistamine or antifungal efficacy .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) map interactions with kinase domains, identifying critical hydrogen bonds or hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity, guiding lead optimization .

What strategies improve the yield and purity during the synthesis of this compound?

  • Solvent-Free Conditions : Reduces side reactions and simplifies purification, as demonstrated in Friedel-Crafts acylations .
  • Catalyst Optimization : Palladium or copper catalysts enhance coupling efficiency for diazepane introduction .
  • Crystallization Techniques : Recrystallization from ethanol/water mixtures improves purity, monitored by HPLC .

How to design experiments to assess the cytotoxic effects of this compound derivatives on cancer cell lines?

  • Dose-Response Analysis : Treat cells with a concentration gradient (0.1–100 μM) and measure viability via MTT or Alamar Blue assays .
  • Mechanistic Studies : Flow cytometry (Annexin V/PI staining) differentiates apoptosis vs. necrosis, while Western blotting detects caspase activation .
  • Selectivity Testing : Compare cytotoxicity in cancerous vs. normal cells (e.g., HEK293) to assess therapeutic index .

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